

# Application Notes and Protocols for Electron Beam-Induced Deposition with $W(CO)_6$

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## Compound of Interest

Compound Name: Hexacarbonyltungsten

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These application notes provide a comprehensive overview and detailed protocols for the use of tungsten hexacarbonyl ( $W(CO)_6$ ) as a precursor in Electron Beam-Induced Deposition (EBID). This direct-write nanofabrication technique allows for the precise, high-resolution deposition of tungsten-containing materials for a variety of applications.

## Introduction to $W(CO)_6$ EBID

Electron Beam-Induced Deposition (EBID) is a sophisticated nanofabrication method that utilizes a focused electron beam to locally decompose precursor molecules adsorbed on a substrate surface.[1][2] Tungsten hexacarbonyl,  $W(CO)_6$ , is a widely used precursor for this process due to its volatility and ability to be decomposed by an electron beam, providing a source of tungsten atoms.[3] The process is valued for its ability to create high-resolution, three-dimensional nanostructures without the need for masks or resists.[1]

The fundamental mechanism involves the introduction of gaseous  $W(CO)_6$  into a high-vacuum or ultra-high-vacuum (UHV) chamber, where it physisorbs onto the substrate.[2] The primary electron beam generates low-energy secondary electrons at the substrate surface, which are primarily responsible for the dissociation of the adsorbed  $W(CO)_6$  molecules.[1][4] This dissociation is a multi-step process, initially involving the desorption of several carbon monoxide (CO) ligands.[1][4] Subsequent electron interactions lead to the decomposition of the remaining partially decarbonylated tungsten species, resulting in a deposit composed of tungsten, carbon, and oxygen.[1][4]

## Applications

Deposits derived from  $W(CO)_6$  EBID have demonstrated utility in several advanced applications:

- **Microelectronics Repair and Prototyping:** The technique can be used to repair x-ray masks and to form Schottky contacts for repairing metal-semiconductor field-effect transistor gates. [\[5\]](#)[\[6\]](#)
- **Nanoscale Masking:** The deposited material can serve as a robust mask for subsequent plasma etching processes, such as  $CF_4$  plasma etching of silicon. [\[5\]](#)[\[6\]](#)
- **Advanced Materials:** The resulting tungsten-containing deposits are often a composite of tungsten nanocrystals within a carbonaceous and oxidized matrix. [\[2\]](#) These materials have potential applications in areas where localized deposition of conductive or resistive materials is required. While tungsten itself has numerous applications in electronics, aerospace, and as a component in wear-resistant materials, the properties of EBID-deposited tungsten are highly dependent on the deposition parameters. [\[7\]](#)[\[8\]](#)

## Quantitative Data

The properties of the deposited material are highly dependent on the experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Elemental Composition of  $W(CO)_6$  Deposits at Different Temperatures

Substrate Temperature (°C)	Tungsten (W) at. %	Carbon (C) at. %	Oxygen (O) at. %	Reference
Room Temperature	~37	~37	~27	<a href="#">[9]</a>
150	~55	~25	~15	<a href="#">[9]</a>
280	59	-	-	<a href="#">[10]</a>

Note: The balance of the composition may include contributions from the substrate or other contaminants.

Table 2: Influence of Electron Beam Energy on Deposition Characteristics

Beam Energy (keV)	Relative Deposited Thickness	Relative Electrical Conductivity
2	Higher	Higher
5		
10		
15		
20	Lower	Lower

Source: Adapted from Hoyle et al., 1996.[\[5\]](#)[\[6\]](#) Lower beam energies tend to produce thicker deposits with higher conductivity, which is attributed to a higher secondary electron yield.[\[5\]](#)[\[6\]](#)

## Experimental Protocols

The following protocols provide a general framework for performing EBID with  $W(CO)_6$ . Specific parameters should be optimized for the instrument and application.

## Precursor Handling and Delivery

Tungsten hexacarbonyl is a stable, colorless solid that can be handled in air, though it is best stored in an inert atmosphere to maintain purity.[\[3\]](#)[\[11\]](#)

- **Loading:** Fill the crucible of the gas injection system (GIS) with  $W(CO)_6$  powder in a clean environment.
- **Vapor Pressure:**  $W(CO)_6$  is volatile and can be introduced into the vacuum chamber by heating the crucible or simply by relying on its vapor pressure at room temperature. For controlled delivery, the GIS may include a heating element and a needle valve.

- **Delivery:** Position the GIS needle close to the substrate surface (typically a few hundred micrometers) to ensure a localized high pressure of the precursor gas at the point of deposition.

## Substrate Preparation

A clean substrate is crucial for reproducible deposition.

- **Cleaning:** The substrate (e.g., silicon, silicon dioxide, or a TEM grid) should be cleaned to remove organic contaminants. This can be achieved by sonication in appropriate solvents (e.g., acetone, isopropanol) followed by drying with a stream of nitrogen.
- **Plasma Cleaning:** For critical applications, an in-situ plasma cleaning step within the SEM or a separate plasma cleaner can be used to remove residual hydrocarbons.

## Electron Beam-Induced Deposition Protocol

- **System Evacuation:** Mount the prepared substrate in the scanning electron microscope (SEM) chamber and evacuate to the desired base pressure (typically  $< 1 \times 10^{-5}$  mbar).
- **Precursor Introduction:** Open the valve to the GIS to introduce  $W(CO)_6$  vapor into the chamber. Allow the pressure to stabilize. The local pressure at the substrate will be significantly higher than the chamber's base pressure.
- **Electron Beam Parameters:**
  - **Beam Energy:** Select an accelerating voltage, typically in the range of 2 to 20 keV.<sup>[5][6]</sup> Lower energies can lead to higher deposition rates and better conductivity.<sup>[5][6]</sup>
  - **Beam Current:** Adjust the beam current to control the electron dose. Typical currents are in the picoampere to nanoampere range.
  - **Dwell Time and Pitch:** Control the electron beam scanning pattern (e.g., raster scan for areas, point scan for pillars) and the dwell time of the beam at each point. These parameters, along with the beam current, determine the total electron dose.
- **Deposition:** Focus the electron beam on the desired area of the substrate and begin the programmed scan pattern. The deposition process can be monitored in real-time.

- Termination: Once the desired structure is fabricated, stop the electron beam scan and close the GIS valve.
- Purging: Allow the chamber to pump down to its base pressure to remove any residual precursor gas.

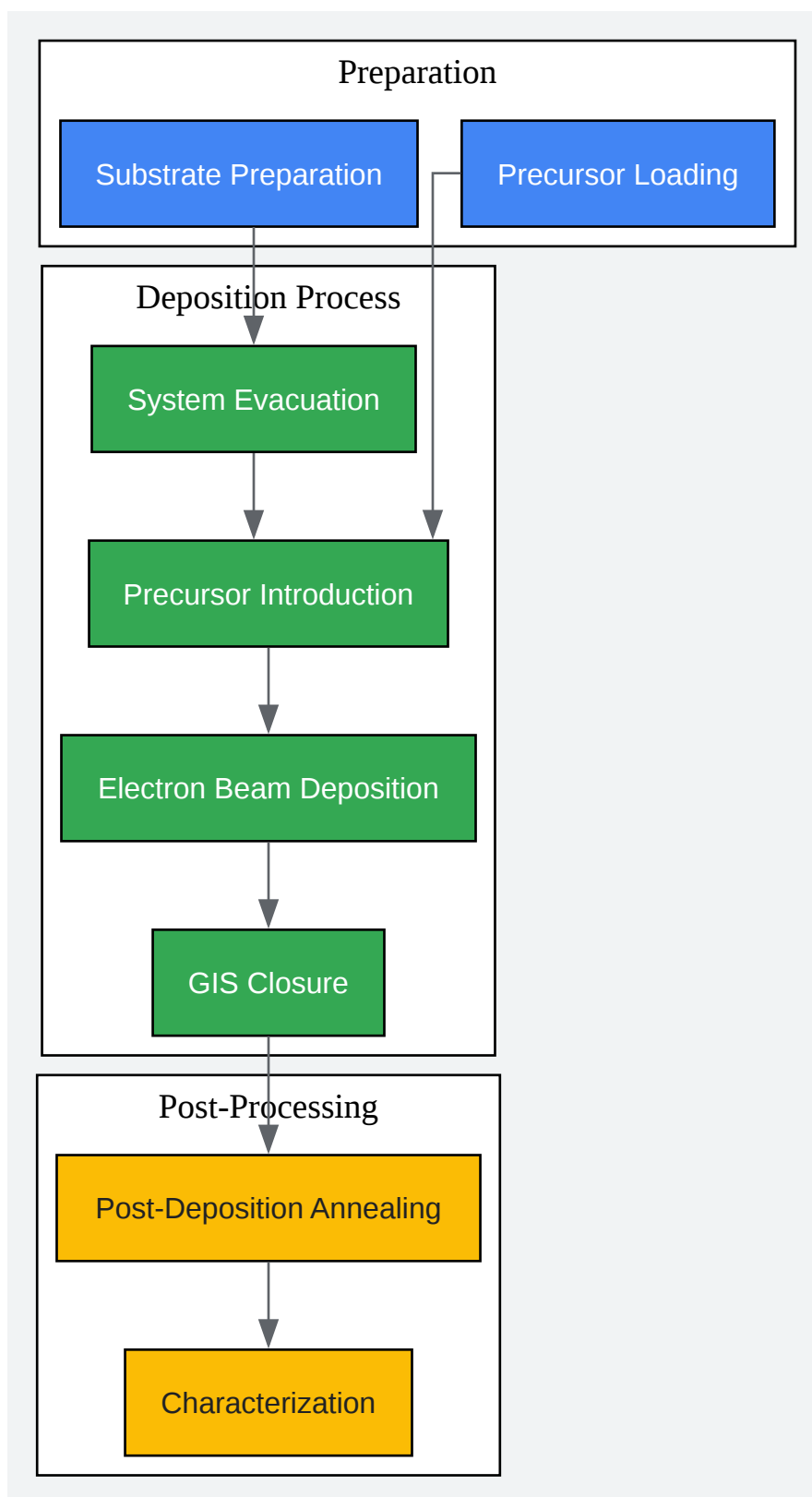
## Post-Deposition Processing

As-deposited material often contains a significant amount of carbon and oxygen.<sup>[2]</sup> Post-deposition annealing can be used to improve the purity and crystallinity of the tungsten deposit.

- In-situ Annealing: If the system is equipped with a heating stage, the substrate can be annealed in vacuum immediately after deposition. Temperatures up to 280°C have been shown to increase the tungsten content.<sup>[10]</sup>
- Ex-situ Annealing: Alternatively, the sample can be removed and annealed in a separate furnace under a controlled atmosphere (e.g., vacuum or an inert gas).

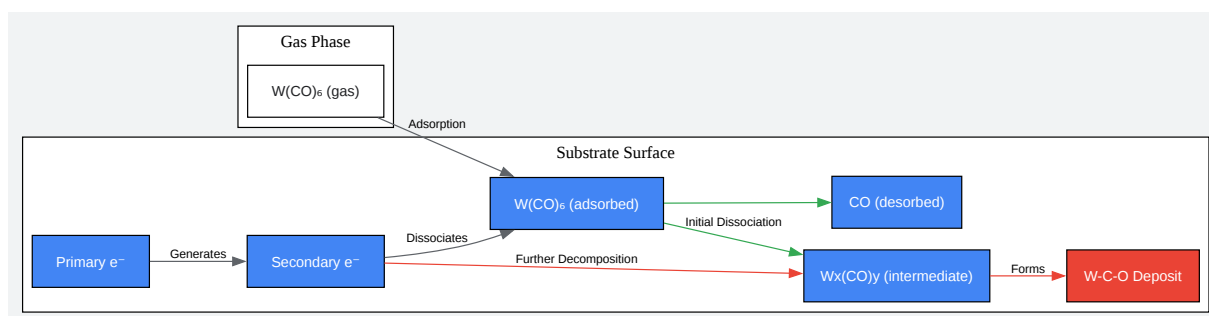
## Visualization of Processes

The following diagrams illustrate the key processes in  $W(CO)_6$  EBID.



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Caption: Experimental workflow for Electron Beam-Induced Deposition.



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Caption: Simplified reaction pathway for  $W(CO)_6$  decomposition in EBID.

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